molecular formula C24H24 B6320655 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene CAS No. 164462-13-9

5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene

Cat. No.: B6320655
CAS No.: 164462-13-9
M. Wt: 312.4 g/mol
InChI Key: KAXAYODCZJJJEB-UHFFFAOYSA-N
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Description

5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene is an organic compound that features both cyclopentadienyl and fluorenyl groups attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene typically involves the following steps:

    Formation of Cyclopentadienyl and Fluorenyl Precursors: These can be synthesized through standard organic reactions such as Friedel-Crafts alkylation or Grignard reactions.

    Coupling Reaction: The cyclopentadienyl and fluorenyl groups are then coupled to a hexene backbone using a suitable coupling reagent under controlled conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or alcohols depending on the oxidizing agent used.

    Reduction: Reduction reactions might convert double bonds to single bonds or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while reduction could produce cyclopentyl-hexane derivatives.

Scientific Research Applications

    Chemistry: As a ligand in organometallic chemistry, facilitating the formation of metal complexes.

    Biology: Potential use in studying biological interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action for 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene would depend on its specific application. In organometallic chemistry, it might act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyl derivatives: Compounds like ferrocene, which contain cyclopentadienyl groups coordinated to metal centers.

    Fluorenyl derivatives: Compounds such as fluorenone, which feature the fluorenyl group.

Uniqueness

5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene is unique due to the combination of cyclopentadienyl and fluorenyl groups within a single molecule, offering distinct structural and electronic properties that can be leveraged in various applications.

Properties

IUPAC Name

9-(2-cyclopenta-1,3-dien-1-ylhex-5-en-2-yl)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24/c1-3-4-17-24(2,18-11-5-6-12-18)23-21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h3,5-11,13-16,23H,1,4,12,17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXAYODCZJJJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution was prepared by dissolving 10 g of fluorene in 100 mL of THF and then this was slowly reacted with 37.6 mL of a 1.6 molar solution of n-butyllithium in hexane. This dark red solution was stirred overnight at room temperature. Then a solution was prepared by combining 8.8 g of 6-(butenyl)-6-methylfulvene with 50 mL of THF. This solution was then added dropwise over a period of one half hour to the solution of the fluorenyl lithium salt. That reaction mixture was stirred overnight at room temperature and then 100 mL of water was added. The organic phase was dried overnight over sodium sulfate and the solvent was evaporated in a vacuum. The yellow residue was dissolved in pentane and filtered using silica gel. The solvent was concentrated by means of evaporation. Crystallization took place at about -18° C. to give 5-cyclopentdienyl-5-(9-fluorenyl)-1-hexene in a form of a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step Two
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Reaction Step Two
Name
6-(butenyl)-6-methylfulvene
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8.8 g
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Name
fluorenyl lithium
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reactant
Reaction Step Four
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50 mL
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Reaction Step Five
Name
Quantity
100 mL
Type
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Reaction Step Six

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